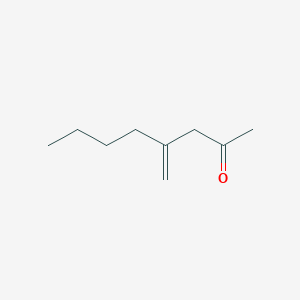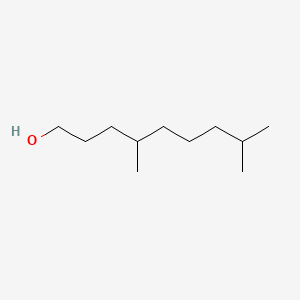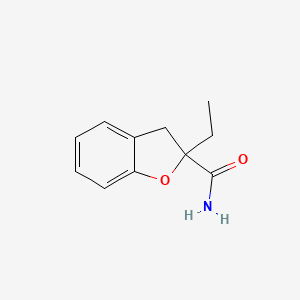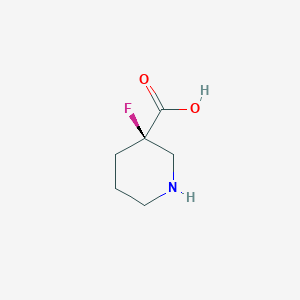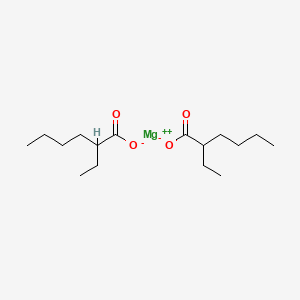
magnesium;2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-ethylhexanoate is an organometallic compound that serves as a magnesium source soluble in organic solvents. It is commonly used in various catalysts for oxidation, hydrogenation, and polymerization, as well as an adhesion promoter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2-ethylhexanoate can be synthesized by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium metal with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions, often as a catalyst.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Common reagents include hydrogen gas or hydrides, and the reactions are often conducted under high pressure.
Substitution: Various ligands such as phosphines or amines can be used, and the reactions are usually performed in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
Aplicaciones Científicas De Investigación
Magnesium;2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential therapeutic applications due to its magnesium content.
Industry: Utilized in the production of coatings, adhesives, and polymers
Mecanismo De Acción
The mechanism by which magnesium;2-ethylhexanoate exerts its effects involves the release of magnesium ions, which can interact with various molecular targets and pathways. Magnesium ions play a crucial role in numerous enzymatic reactions, cellular processes, and signaling pathways . The compound’s organometallic nature allows it to act as a catalyst in various chemical reactions, facilitating the formation of intermediate complexes and enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium stearate
- Magnesium sulfate
Uniqueness
Magnesium;2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to act as a catalyst in a wide range of chemical reactions. Unlike other magnesium compounds, it is particularly effective in non-aqueous systems and can be used in specialized industrial applications .
Propiedades
Fórmula molecular |
C16H30MgO4 |
|---|---|
Peso molecular |
310.71 g/mol |
Nombre IUPAC |
magnesium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
CGSNFLLWLBPMLH-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


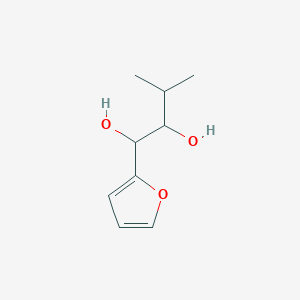
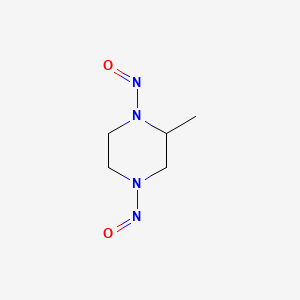
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
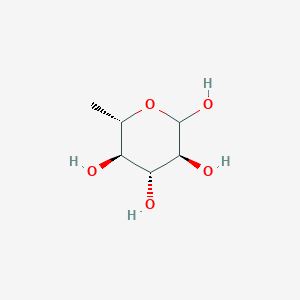
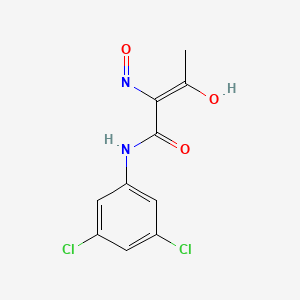
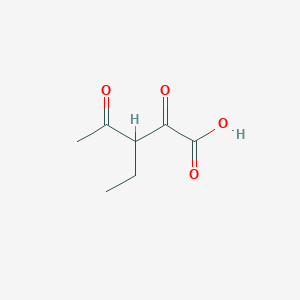
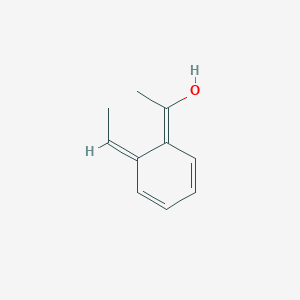
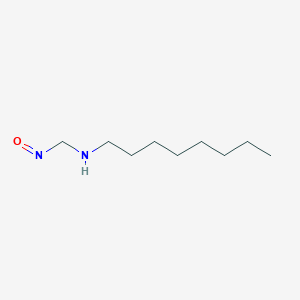
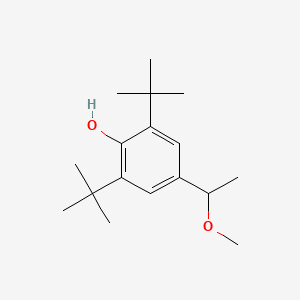
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
